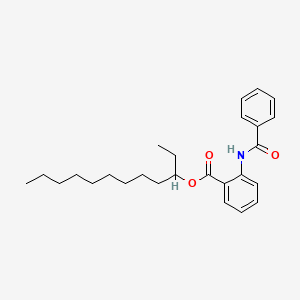
Dodecan-3-yl 2-benzamidobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecan-3-yl 2-benzamidobenzoate typically involves the esterification of 2-benzamidobenzoic acid with dodecan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dodecan-3-yl 2-benzamidobenzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position of the compound can be oxidized to form benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Alcohols or other ester derivatives.
Scientific Research Applications
Dodecan-3-yl 2-benzamidobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dodecan-3-yl 2-benzamidobenzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the dodecyl chain can interact with lipid membranes, affecting their fluidity and permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid: A fatty acid with antimicrobial properties.
2-Benzamidobenzoic acid: A precursor in the synthesis of dodecan-3-yl 2-benzamidobenzoate.
Dodecan-3-ol: An alcohol used in the esterification process.
Uniqueness
This compound is unique due to its combined structural features of a long alkyl chain and a benzamido group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and the ability to form specific interactions with biological targets. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H35NO3 |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
dodecan-3-yl 2-benzamidobenzoate |
InChI |
InChI=1S/C26H35NO3/c1-3-5-6-7-8-9-13-18-22(4-2)30-26(29)23-19-14-15-20-24(23)27-25(28)21-16-11-10-12-17-21/h10-12,14-17,19-20,22H,3-9,13,18H2,1-2H3,(H,27,28) |
InChI Key |
YNGUYZBYUUZRMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC)OC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















